molecular formula C30H44I3N3S3 B14231892 4-[1,3-Bis[(1-butylpyridin-1-ium-4-yl)sulfanyl]propan-2-ylsulfanyl]-1-butylpyridin-1-ium;triiodide CAS No. 446242-10-0

4-[1,3-Bis[(1-butylpyridin-1-ium-4-yl)sulfanyl]propan-2-ylsulfanyl]-1-butylpyridin-1-ium;triiodide

Cat. No.: B14231892
CAS No.: 446242-10-0
M. Wt: 923.6 g/mol
InChI Key: RPCQCHPFVUFJCR-UHFFFAOYSA-K
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Description

4-[1,3-Bis[(1-butylpyridin-1-ium-4-yl)sulfanyl]propan-2-ylsulfanyl]-1-butylpyridin-1-ium;triiodide is a complex organic compound with the molecular formula C30H44I3N3S3. This compound is characterized by its unique structure, which includes multiple pyridinium rings and sulfanyl groups. It is primarily used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1,3-Bis[(1-butylpyridin-1-ium-4-yl)sulfanyl]propan-2-ylsulfanyl]-1-butylpyridin-1-ium;triiodide typically involves the following steps:

    Starting Materials: The synthesis begins with 1-butylpyridinium and 1,3-propanedithiol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as acetonitrile or dichloromethane. The temperature is maintained at around 25-30°C.

    Formation of Intermediate: The initial reaction between 1-butylpyridinium and 1,3-propanedithiol forms an intermediate compound.

    Final Product Formation: The intermediate is then reacted with iodine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) or potassium bromide (KBr).

Major Products

Scientific Research Applications

4-[1,3-Bis[(1-butylpyridin-1-ium-4-yl)sulfanyl]propan-2-ylsulfanyl]-1-butylpyridin-1-ium;triiodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1,3-Bis[(1-butylpyridin-1-ium-4-yl)sulfanyl]propan-2-ylsulfanyl]-1-butylpyridin-1-ium;triiodide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanyl groups can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity. Additionally, the pyridinium rings can interact with nucleic acids, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1,3-Bis[(1-butylpyridin-1-ium-4-yl)sulfanyl]propan-2-ylsulfanyl]-1-butylpyridin-1-ium;triiodide is unique due to its combination of pyridinium rings, sulfanyl groups, and iodine atoms. This unique structure imparts distinctive chemical properties, making it valuable for various scientific research applications .

Properties

CAS No.

446242-10-0

Molecular Formula

C30H44I3N3S3

Molecular Weight

923.6 g/mol

IUPAC Name

4-[1,3-bis[(1-butylpyridin-1-ium-4-yl)sulfanyl]propan-2-ylsulfanyl]-1-butylpyridin-1-ium;triiodide

InChI

InChI=1S/C30H44N3S3.3HI/c1-4-7-16-31-19-10-27(11-20-31)34-25-30(36-29-14-23-33(24-15-29)18-9-6-3)26-35-28-12-21-32(22-13-28)17-8-5-2;;;/h10-15,19-24,30H,4-9,16-18,25-26H2,1-3H3;3*1H/q+3;;;/p-3

InChI Key

RPCQCHPFVUFJCR-UHFFFAOYSA-K

Canonical SMILES

CCCC[N+]1=CC=C(C=C1)SCC(CSC2=CC=[N+](C=C2)CCCC)SC3=CC=[N+](C=C3)CCCC.[I-].[I-].[I-]

Origin of Product

United States

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